![molecular formula C11H15BrOZn B14898111 2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
2-[(n-Butyloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(n-Butyloxy)methyl]phenylZinc bromide is an organozinc compound with the molecular formula C11H15BrOZn. This compound is a member of the organozinc family, which is known for its utility in organic synthesis, particularly in cross-coupling reactions. The presence of the zinc atom in the molecule imparts unique reactivity, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(n-Butyloxy)methyl]phenylZinc bromide can be synthesized through the reaction of 2-[(n-Butyloxy)methyl]bromobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
2-[(n-Butyloxy)methyl]bromobenzene+Zn→2-[(n-Butyloxy)methyl]phenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(n-Butyloxy)methyl]phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize organozinc compounds.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure, although specific conditions may vary depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
2-[(n-Butyloxy)methyl]phenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-[(n-Butyloxy)methyl]phenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by oxidative addition and reductive elimination steps to form the desired product. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reactants and the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
PhenylZinc bromide: A simpler organozinc compound with similar reactivity but lacking the n-butyloxy substituent.
2-MethoxyphenylZinc bromide: Another organozinc compound with a methoxy substituent instead of the n-butyloxy group.
Uniqueness
2-[(n-Butyloxy)methyl]phenylZinc bromide is unique due to the presence of the n-butyloxy group, which can influence its reactivity and selectivity in chemical reactions. This substituent can provide additional steric and electronic effects, making it a valuable reagent for specific synthetic applications.
Propiedades
Fórmula molecular |
C11H15BrOZn |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
bromozinc(1+);butoxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-7H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
DHTZYNIPGGDSMY-UHFFFAOYSA-M |
SMILES canónico |
CCCCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


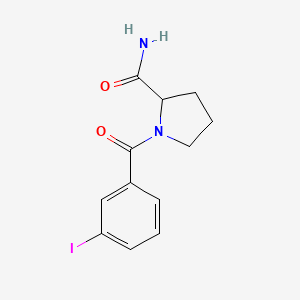
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)
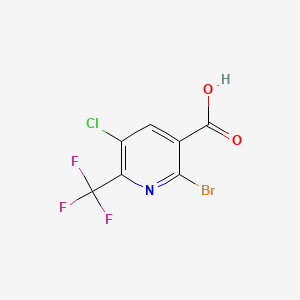

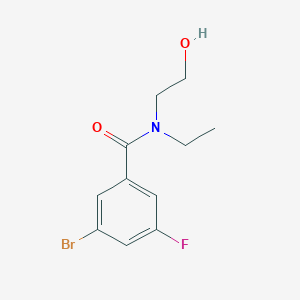
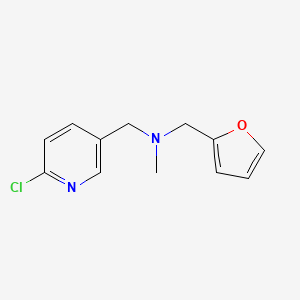

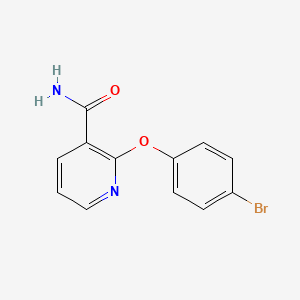
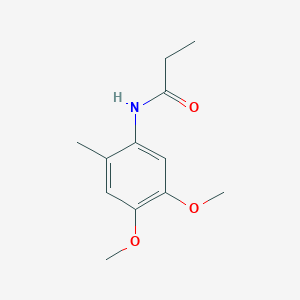
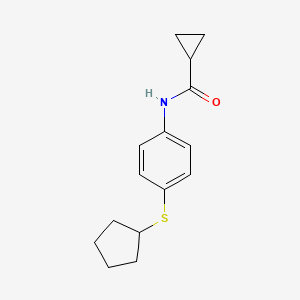
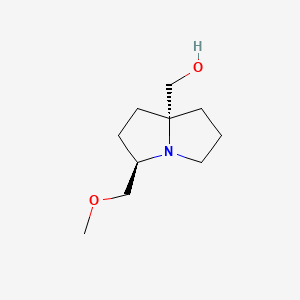
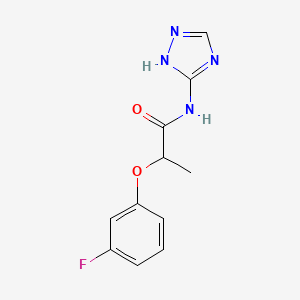
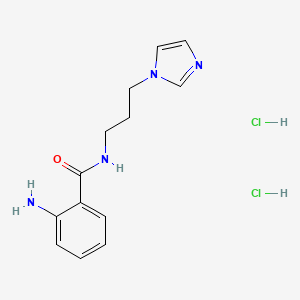
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
